molecular formula C22H28N2O4S B2933760 N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941904-49-0

N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2933760
CAS No.: 941904-49-0
M. Wt: 416.54
InChI Key: JZYAGWHPTJAPGG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a tosylpiperidine moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Tosylpiperidine Moiety: This step involves the tosylation of piperidine using tosyl chloride in the presence of a base such as pyridine.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-ethoxyphenyl bromide and a suitable nucleophile.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium ethoxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
  • N-(2-ethoxyphenyl)-2-(1-benzylpiperidin-2-yl)acetamide
  • N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)propionamide

Uniqueness

N-(2-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-28-21-10-5-4-9-20(21)23-22(25)16-18-8-6-7-15-24(18)29(26,27)19-13-11-17(2)12-14-19/h4-5,9-14,18H,3,6-8,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYAGWHPTJAPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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